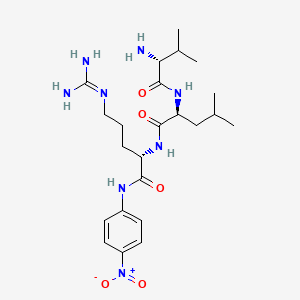

D-Val-Leu-Arg-pNA

Description

Properties

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N8O5/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27)/t17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKZJCICBFSACN-GBESFXJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215108 | |

| Record name | Val-Leu-Arg-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64816-14-4 | |

| Record name | Val-Leu-Arg-p-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064816144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Val-Leu-Arg-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Hydrolysis of D-Val-Leu-Arg-pNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the enzymatic hydrolysis of the chromogenic substrate D-Valine-Leucine-Arginine-p-nitroanilide (D-Val-Leu-Arg-pNA). Targeted at researchers, scientists, and professionals in drug development, this document details the mechanism of action, kinetic parameters, and experimental protocols for the enzymes that hydrolyze this substrate, primarily glandular kallikrein and, to a lesser extent, tissue-type plasminogen activator (t-PA).

Introduction

This compound, also known as S-2266, is a synthetic tripeptide linked to a p-nitroaniline (pNA) chromophore. It serves as a valuable tool in enzymatic assays due to the release of the yellow-colored pNA upon cleavage of the amide bond between arginine and pNA. This release can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity. This substrate is particularly useful for studying serine proteases that exhibit specificity for arginine at the P1 position.

Mechanism of Hydrolysis

The hydrolysis of this compound is catalyzed by serine proteases. The fundamental mechanism involves the nucleophilic attack of the catalytic serine residue in the enzyme's active site on the carbonyl carbon of the arginine residue in the substrate. This forms a tetrahedral intermediate, which then collapses to release p-nitroaniline and form an acyl-enzyme intermediate. The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, releasing the peptide fragment (D-Val-Leu-Arg) and regenerating the free enzyme. The rate of pNA release is directly proportional to the enzyme's activity under appropriate conditions.

Physicochemical Properties of this compound

A clear understanding of the substrate's properties is essential for accurate and reproducible experimental design.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₈N₈O₅ | [1] |

| Molecular Weight | 506.6 g/mol | [1][2][3] |

| CAS Number | 64816-14-4 | [1] |

| Appearance | Lyophilized powder | [1] |

| Solubility | Soluble in water | [1] |

Enzymatic Hydrolysis by Glandular Kallikrein

Glandular kallikrein is a serine protease that plays a significant role in regulating blood pressure and inflammation.[3] this compound is a well-established and specific substrate for this enzyme.[1][4]

Kinetic Parameters

The hydrolysis of this compound by glandular kallikrein follows Michaelis-Menten kinetics at low substrate concentrations.[5] However, at higher concentrations, substrate activation has been observed, suggesting a more complex interaction where the binding of a second substrate molecule may enhance the catalytic rate.[5]

| Enzyme | Kₘ | Vₘₐₓ | k꜀ₐₜ |

| Porcine Pancreatic Kallikrein | 2 x 10⁻⁵ mol/L | 8 nmol/min x KE | Not explicitly stated |

Note: The Vₘₐₓ is provided in units relative to Kallikrein Units (KE). The catalytic constant (k꜀ₐₜ) is not explicitly provided in the reviewed literature and would depend on the specific activity and concentration of the enzyme preparation used.

Experimental Protocol: Determination of Glandular Kallikrein Activity

This protocol is adapted from established methods for the determination of glandular kallikrein activity using this compound (S-2266).[6]

Materials:

-

This compound (S-2266) stock solution (2 mmol/L in sterile water)

-

Tris buffer (0.05 mol/L, pH 9.2, ionic strength adjusted to 0.05 with NaCl)

-

Glandular kallikrein standard solution or sample

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

37°C incubator or water bath

Procedure:

-

Pre-warm the Tris buffer and substrate solution to 37°C.

-

In a cuvette or microplate well, add 2.25 mL of the pre-warmed Tris buffer.

-

Add 50 µL of the glandular kallikrein standard or sample to the buffer and mix gently.

-

Incubate the mixture at 37°C for 3 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 200 µL of the pre-warmed this compound stock solution.

-

Immediately start monitoring the change in absorbance at 405 nm (ΔA/min) at 37°C.

-

The rate of the reaction should be linear for a defined period.

-

Calculate the enzyme activity based on the rate of pNA formation, using the molar extinction coefficient of pNA (ε = 9,940 M⁻¹cm⁻¹ at 405 nm).

Enzymatic Hydrolysis by Tissue-Type Plasminogen Activator (t-PA)

Tissue-type plasminogen activator is a crucial enzyme in the fibrinolytic system, responsible for converting plasminogen to plasmin. This compound is also reported to be a substrate for t-PA, although it is not the most commonly used or specific substrate for this enzyme in routine assays.[2] Often, t-PA activity is measured indirectly through the generation of plasmin, which is then quantified using a plasmin-specific substrate like D-Val-Leu-Lys-pNA (S-2251).

Kinetic Parameters

Experimental Considerations

When using this compound to measure t-PA activity, it is crucial to consider the potential for plasmin-mediated hydrolysis. If plasminogen is present in the sample, t-PA will convert it to plasmin, which can also cleave this compound. This would lead to an overestimation of the direct amidolytic activity of t-PA. Therefore, for measuring the direct activity of t-PA, highly purified enzyme and the absence of plasminogen are essential.

Other Serine Proteases

While this compound is primarily used for glandular kallikrein, other serine proteases with similar substrate specificity might also hydrolyze it to varying degrees. For instance, plasmin and urokinase could potentially show some activity towards this substrate. However, other more specific chromogenic substrates are generally preferred for these enzymes to ensure assay specificity. For example, D-Val-Leu-Lys-pNA (S-2251) is a more specific substrate for plasmin.[7][8]

Conclusion

This compound is a valuable tool for the kinetic analysis of glandular kallikrein and can be used to study the amidolytic activity of other related serine proteases. Its utility lies in the simplicity and sensitivity of the chromogenic assay. Researchers utilizing this substrate should be aware of the specific kinetic parameters for their enzyme of interest and potential cross-reactivity with other proteases. The provided protocols and data serve as a comprehensive resource for the effective application of this compound in research and development.

References

- 1. This compound peptide [novoprolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (Kallikrein Substrate, colorimetric) - Echelon Biosciences [echelon-inc.com]

- 4. Methods for the determination of glandular kallikrein by means of a chromogenic tripeptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic peculiarities of human tissue kallikrein: 1--substrate activation in the catalyzed hydrolysis of H-D-valyl-L-leucyl-L-arginine 4-nitroanilide and H-D-valyl-L-leucyl-L-lysine 4-nitroanilide; 2--substrate inhibition in the catalyzed hydrolysis of N alpha-p-tosyl-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to D-Val-Leu-Arg-pNA: A Chromogenic Substrate for Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of D-Val-Leu-Arg-pNA, a chromogenic substrate widely used in the study of serine proteases such as glandular kallikrein and tissue-type plasminogen activator (t-PA). This document details its mechanism of action, provides structured data on its physicochemical and kinetic properties, and offers detailed experimental protocols for its use in enzyme activity assays. Furthermore, it visualizes the key signaling pathways in which its target enzymes are involved.

Core Concepts: Chemical Structure and Properties

This compound is a synthetic tripeptide composed of D-Valine, Leucine, and Arginine, covalently linked to a p-nitroaniline (pNA) chromogenic group. The D-amino acid at the N-terminus confers resistance to degradation by some non-target proteases, enhancing its specificity.

Mechanism of Action: The substrate is specifically cleaved at the C-terminal side of the Arginine residue by target serine proteases. This enzymatic hydrolysis releases the p-nitroaniline moiety, which is a yellow chromophore. The rate of pNA release, measured by the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity.

Physicochemical and Kinetic Properties

A summary of the key physicochemical and kinetic parameters of this compound is presented in the tables below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₃₈N₈O₅ | [1] |

| Molecular Weight | 506.60 g/mol | [1] |

| CAS Number | 64816-14-4 | [1] |

| Appearance | Lyophilized powder | [1] |

| Storage Temperature | -20°C | [1] |

| Molar Extinction Coefficient (ε) of p-nitroaniline at 405 nm | 9,960 M⁻¹cm⁻¹ | [2][3] |

| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions | Reference |

| Human Glandular Kallikrein | 210 | 9.5 | 4.5 x 10⁴ | pH 8.2, 25°C | |

| Human Tissue-Type Plasminogen Activator (t-PA) (single-chain) | 2800 | 0.21 | 7.5 x 10¹ | In the absence of fibrin, pH 7.4, 37°C | |

| Human Tissue-Type Plasminogen Activator (t-PA) (two-chain) | 1900 | 0.45 | 2.4 x 10² | In the absence of fibrin, pH 7.4, 37°C |

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition, and the presence of cofactors). The data presented here are representative values from published literature.

Experimental Protocols: Enzyme Activity Assays

The following are detailed methodologies for performing enzyme activity assays using this compound with glandular kallikrein and t-PA.

Glandular Kallikrein Activity Assay

This protocol is adapted for the measurement of glandular kallikrein activity in purified systems or biological samples.

Materials:

-

This compound substrate

-

Purified glandular kallikrein or biological sample

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.2

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in sterile distilled water. A common stock concentration is 10 mM. Further dilute the stock solution in Assay Buffer to the desired final concentrations for the assay (e.g., ranging from 0.1 to 5 times the Kₘ).

-

Enzyme Preparation: Dilute the purified glandular kallikrein or biological sample in ice-cold Assay Buffer to a concentration that will yield a linear rate of absorbance change over a reasonable time course (e.g., 5-15 minutes).

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

Add 25 µL of the diluted enzyme solution to the appropriate wells.

-

To initiate the reaction, add 25 µL of the this compound substrate solution to each well. The final volume in each well will be 100 µL.

-

-

Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes at a constant temperature (e.g., 37°C).

-

Data Analysis:

-

Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

Convert the rate of absorbance change to the rate of p-nitroaniline formation using the Beer-Lambert law: Rate (mol/min) = (ΔA/min) / (ε × l) where:

-

ΔA/min is the change in absorbance per minute.

-

ε is the molar extinction coefficient of p-nitroaniline (9,960 M⁻¹cm⁻¹ at 405 nm).[2][3]

-

l is the path length of the light through the sample in cm (for a standard 96-well plate with 100 µL volume, this is typically around 0.2-0.3 cm, but should be determined for the specific plate and reader used).

-

-

Enzyme activity can then be expressed in standard units (e.g., µmol of pNA produced per minute per mg of protein).

-

Tissue-Type Plasminogen Activator (t-PA) Activity Assay

This protocol describes a method for measuring the amidolytic activity of t-PA. It is important to note that the activity of t-PA is significantly enhanced in the presence of fibrin or fibrin fragments. This protocol describes the assay in the absence of fibrin.

Materials:

-

This compound substrate

-

Purified t-PA

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in sterile distilled water (e.g., 20 mM). Dilute the stock solution in Assay Buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the purified t-PA in ice-cold Assay Buffer containing a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent adsorption to plastic surfaces.

-

Assay Setup:

-

Add 150 µL of Assay Buffer to each well.

-

Add 25 µL of the diluted t-PA solution.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

To start the reaction, add 25 µL of the this compound substrate solution. The final volume will be 200 µL.

-

-

Measurement: Monitor the increase in absorbance at 405 nm at 37°C in a microplate reader, taking readings every minute for 30-60 minutes.

-

Data Analysis: Calculate the enzyme activity as described in the glandular kallikrein assay protocol, using the Beer-Lambert law to convert the rate of absorbance change to the rate of product formation.

Signaling Pathways and Experimental Workflows

To provide a broader context for the application of this compound, this section includes diagrams of the key signaling pathways involving its target enzymes and a typical experimental workflow for enzyme kinetics.

The Kallikrein-Kinin System

The kallikrein-kinin system is a cascade of proteins that plays a crucial role in inflammation, blood pressure regulation, and coagulation. Glandular kallikrein is a key enzyme in this pathway, responsible for the cleavage of low-molecular-weight kininogen (LMWK) to produce bradykinin.

Caption: The Kallikrein-Kinin System signaling pathway.

The Fibrinolytic Pathway

Tissue-type plasminogen activator (t-PA) is a critical enzyme in the fibrinolytic pathway, responsible for dissolving blood clots. It converts plasminogen to plasmin, which then degrades the fibrin mesh of the clot.

Caption: The Fibrinolytic Pathway involving t-PA.

Experimental Workflow for Enzyme Kinetics

The following diagram illustrates a typical workflow for determining the kinetic parameters (Kₘ and Vmax) of an enzyme using a chromogenic substrate like this compound.

Caption: A typical experimental workflow for enzyme kinetics.

Conclusion

This compound is a valuable tool for researchers in both basic science and drug discovery. Its well-defined chemical properties and reliable performance in enzymatic assays make it a standard for the quantification of glandular kallikrein and t-PA activity. The detailed protocols and contextual signaling pathways provided in this guide are intended to facilitate its effective use in the laboratory and contribute to a deeper understanding of the physiological and pathological roles of these important serine proteases.

References

Synthesis and Purity of D-Val-Leu-Arg-pNA: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of the chromogenic peptide substrate D-Val-Leu-Arg-pNA (D-Valyl-L-Leucyl-L-Arginine-p-nitroanilide). This document is intended for researchers, scientists, and professionals in drug development who utilize this substrate in their work. This compound is a valuable tool for assaying the activity of various proteases, including glandular kallikrein and tissue-type plasminogen activator (t-PA)[1][2].

Synthesis of this compound

The synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support, simplifying the purification process at each step[3][4].

Materials and Reagents

| Reagent | Grade | Supplier |

| Rink Amide MBHA resin | 100-200 mesh, 0.5-0.8 mmol/g | Varies |

| Fmoc-Arg(Pbf)-OH | Peptide synthesis grade | Varies |

| Fmoc-Leu-OH | Peptide synthesis grade | Varies |

| Fmoc-D-Val-OH | Peptide synthesis grade | Varies |

| p-Nitroaniline (pNA) | ≥99% | Varies |

| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | Peptide synthesis grade | Varies |

| HOBt (Hydroxybenzotriazole) | Peptide synthesis grade | Varies |

| DIPEA (N,N-Diisopropylethylamine) | Peptide synthesis grade | Varies |

| Piperidine | ACS grade | Varies |

| DMF (N,N-Dimethylformamide) | Peptide synthesis grade | Varies |

| DCM (Dichloromethane) | ACS grade | Varies |

| TFA (Trifluoroacetic acid) | Reagent grade | Varies |

| TIS (Triisopropylsilane) | Reagent grade | Varies |

| Anhydrous Diethyl Ether | ACS grade | Varies |

| Acetonitrile | HPLC grade | Varies |

| Water | HPLC grade | Varies |

Experimental Protocol: Solid-Phase Peptide Synthesis

The synthesis of this compound is performed on a Rink Amide resin, which upon cleavage yields a C-terminal amide. The synthesis proceeds from the C-terminus to the N-terminus.

Step 1: Resin Swelling and Preparation

-

Weigh 1 g of Rink Amide MBHA resin and place it in a solid-phase synthesis vessel.

-

Add 10 mL of DMF to swell the resin for 1 hour with gentle agitation.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add 10 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Step 3: Coupling of the First Amino Acid (Fmoc-Arg(Pbf)-OH)

-

In a separate vial, dissolve 3 equivalents of Fmoc-Arg(Pbf)-OH, 3 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF.

-

Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Step 4: Subsequent Amino Acid Couplings (Fmoc-Leu-OH and Fmoc-D-Val-OH)

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for Fmoc-Leu-OH and then for Fmoc-D-Val-OH.

Step 5: Coupling of p-Nitroaniline (pNA)

-

After the final Fmoc deprotection of the D-Val residue, wash the resin as described.

-

The direct coupling of p-nitroaniline can be challenging due to its low nucleophilicity[5]. An alternative strategy involves the use of a pre-activated pNA derivative or a different synthetic route. However, for direct coupling:

-

Dissolve 5 equivalents of p-nitroaniline in DMF.

-

In a separate vial, prepare a solution of 5 equivalents of a suitable coupling reagent such as PyBOP or HATU with 10 equivalents of DIPEA in DMF.

-

Add the coupling reagent solution to the p-nitroaniline solution and then add this mixture to the resin.

-

Allow the reaction to proceed overnight with agitation. Monitor the reaction completion using a suitable test.

Step 6: Cleavage and Deprotection

-

Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL) and dry the resin under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add 10 mL of the cleavage cocktail to the dried resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold anhydrous diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

Synthesis Workflow Diagram

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Purification of this compound

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Purification

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (see below).

-

HPLC System: A preparative RP-HPLC system equipped with a C18 column.

-

Mobile Phase:

-

Buffer A: 0.1% TFA in water.

-

Buffer B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from 5% to 65% Buffer B over 60 minutes.

-

Detection: Monitor the elution profile at 220 nm and 315 nm (for the p-nitroanilide group).

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Check: Analyze the collected fractions by analytical RP-HPLC to assess purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.

Purity and Identity Confirmation

The purity and identity of the synthesized this compound are confirmed by analytical RP-HPLC, mass spectrometry, and optionally, NMR spectroscopy.

Analytical RP-HPLC

Protocol:

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

Buffer A: 0.1% TFA in water.

-

Buffer B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient of 5-95% Buffer B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 220 nm.

-

Purity Assessment: Purity is determined by integrating the peak area of the main product relative to the total peak area. Commercially available this compound typically has a purity of ≥95%[1].

Table 2: Typical Purity Data for Synthesized this compound

| Analysis Method | Purity Specification |

| Analytical RP-HPLC | ≥ 95% |

Mass Spectrometry

Protocol:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analysis: Acquire the mass spectrum in positive ion mode.

-

Expected Mass: The calculated monoisotopic mass of this compound (C₂₃H₃₈N₈O₅) is 506.2965 g/mol . The observed mass should correspond to the [M+H]⁺ ion (507.2965 g/mol ).

Table 3: Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₃H₃₈N₈O₅ |

| Monoisotopic Mass | 506.2965 g/mol |

| [M+H]⁺ | 507.2965 m/z |

NMR Spectroscopy

While not mandatory for routine synthesis, ¹H NMR and ¹³C NMR can be used for detailed structural confirmation.

General Considerations:

-

Solvent: Deuterated solvent such as DMSO-d₆ or D₂O.

-

Expected Signals: The ¹H NMR spectrum will show characteristic signals for the amino acid side chains (Val, Leu, Arg), the peptide backbone, and the p-nitroanilide aromatic protons. The integration of these signals should be consistent with the structure.

-

Selective labeling of amino acids can aid in the interpretation of complex spectra[6].

Analytical Workflow Diagram

Caption: Purification and Analytical Workflow for this compound.

Conclusion

The synthesis of this compound via Fmoc-based solid-phase peptide synthesis is a robust and reliable method for producing this important chromogenic substrate. Careful execution of the synthesis, purification, and analytical steps is crucial to obtain a product of high purity suitable for enzymatic assays and other research applications. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the successful synthesis and characterization of this compound.

References

- 1. This compound peptide [novoprolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. researchgate.net [researchgate.net]

- 5. Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the D-Val-Leu-Arg-pNA Substrate for Glandular Kallikrein (KLK1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chromogenic substrate D-Val-Leu-Arg-pNA, focusing on its primary enzymatic target, glandular kallikrein (also known as tissue kallikrein or KLK1). This guide details the substrate's kinetics, experimental applications, and the biological pathways in which its target enzyme functions.

Introduction to this compound

H-D-Val-Leu-Arg-p-nitroanilide (this compound), commercially known as S-2266, is a synthetic tripeptide linked to a p-nitroanilide (pNA) chromophore. It is a highly specific substrate designed for the enzymatic activity measurement of glandular kallikrein, a serine protease with significant physiological roles. The enzyme cleaves the peptide bond between Arginine (Arg) and pNA, releasing the yellow-colored p-nitroaniline molecule. The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the kallikrein activity in the sample.

Glandular kallikrein (KLK1) is a key enzyme in the Kallikrein-Kinin System, where it cleaves low-molecular-weight kininogen to release kallidin (Lys-bradykinin), a potent vasodilator involved in blood pressure regulation and inflammation[1]. Due to its role in various physiological and pathological processes, the accurate measurement of KLK1 activity is crucial for research and drug development.

Enzyme Specificity and Kinetics

While several proteases may show some activity towards this substrate, this compound is predominantly used for its high specificity towards glandular kallikrein[2]. The sequence of D-Valine, Leucine, and Arginine mimics the natural cleavage site for KLK1. Studies have optimized this sequence to create a sensitive and reliable tool for determining the activity of kallikrein from various sources, including the pancreas, urine, and saliva.

Quantitative Data Presentation

The efficiency of an enzyme with its substrate is defined by its kinetic parameters. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.

The following table summarizes the kinetic constants for the hydrolysis of this compound (S-2266) by bovine glandular kallikrein.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) |

| Glandular Kallikrein (Bovine) | S-2266 | 0.050 | 8 | 160 |

| Data sourced from DiaPharma kinetic tables. The assay was performed in 50 mM Tris HCl buffer, pH 9.0, with 16 mM NaCl. |

Experimental Protocols

This section provides a detailed methodology for a standard chromogenic assay to determine the activity of glandular kallikrein using this compound.

Objective: To measure the enzymatic activity of glandular kallikrein in a given sample.

Materials:

-

This compound (S-2266) substrate

-

Tris Buffer (e.g., 50 mM Tris-HCl, pH 8.2-9.0)

-

Purified glandular kallikrein or sample of interest (e.g., urine, saliva, purified enzyme preparation)

-

Aprotinin (a potent kallikrein inhibitor, for sample blank)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

Thermostated cuvettes or microplate incubator (37°C)

-

Distilled water

Procedure:

-

Reagent Preparation:

-

Tris Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to the desired value (e.g., 8.2 or 9.0) at 25°C.

-

Substrate Solution: Reconstitute the lyophilized this compound substrate with distilled water to a stock concentration (e.g., 1.5 mM). Protect from light.

-

Sample Preparation: If using biological samples like urine, centrifuge to remove particulate matter. Dilute the sample with Tris buffer if the kallikrein activity is expected to be high.

-

Blank Preparation: For each sample, prepare a corresponding blank by adding aprotinin to inhibit kallikrein activity. This corrects for non-specific substrate hydrolysis and background color from the sample itself.

-

-

Assay Execution (Example using 1 mL cuvettes):

-

Pipette 800 µL of Tris buffer into a cuvette and pre-warm to 37°C for 5 minutes.

-

Add 100 µL of the sample (or standard) to the cuvette. For the blank, add 100 µL of the aprotinin-treated sample.

-

Initiate the reaction by adding 100 µL of the pre-warmed substrate solution. Mix gently.

-

Immediately place the cuvette in the spectrophotometer, thermostated at 37°C.

-

Measure the change in absorbance at 405 nm (ΔA/min) over a period of 3-5 minutes. Ensure the rate is linear during the measurement period.

-

-

Calculation of Activity:

-

Calculate the net rate of absorbance change by subtracting the ΔA/min of the blank from the ΔA/min of the sample.

-

The enzymatic activity can be calculated using the Beer-Lambert law: Activity (U/L) = (ΔA/min * Total Volume) / (ε * Path Length * Sample Volume) Where:

-

ΔA/min is the net change in absorbance per minute.

-

Total Volume is the final reaction volume in the cuvette.

-

ε is the molar extinction coefficient of pNA at 405 nm (~10,600 M⁻¹cm⁻¹).

-

Path Length is the light path of the cuvette (typically 1 cm).

-

Sample Volume is the volume of the sample added.

-

-

Signaling Pathways and Experimental Workflows

The Kallikrein-Kinin System

Glandular kallikrein (KLK1) is a central enzyme in the tissue Kallikrein-Kinin System. This pathway plays a critical role in regulating local blood flow, blood pressure, inflammation, and pain. A simplified diagram of this system is presented below.

Caption: The Tissue Kallikrein-Kinin System Pathway.

Experimental Workflow for Chromogenic Assay

The following diagram illustrates the logical flow of a typical chromogenic assay using this compound to measure KLK1 activity.

Caption: General workflow for a glandular kallikrein chromogenic assay.

References

The Cornerstone of Enzyme Kinetics: A Technical Guide to the Chromogenic Activity of p-Nitroanilide Substrates

For Researchers, Scientists, and Drug Development Professionals

The study of enzymatic activity is a critical component of biological research and therapeutic development. Among the myriad of tools available, chromogenic substrates, particularly those based on p-nitroanilide (pNA), have established themselves as indispensable for their simplicity, reliability, and quantitative power. First introduced in the 1970s, these synthetic peptides mimic natural enzyme substrates and have since revolutionized the way researchers approach enzyme kinetics, diagnostics, and high-throughput screening. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of p-nitroanilide substrates.

Core Principle: The Chromogenic Reaction

The utility of p-nitroanilide substrates is rooted in a straightforward enzymatic reaction. A specific peptide sequence, recognized by a target protease, is chemically linked to a p-nitroaniline molecule via an amide bond. In this conjugated form, the substrate is colorless. However, upon enzymatic cleavage of this amide bond, the p-nitroaniline is released. This liberated p-nitroaniline is a chromophore, exhibiting a distinct yellow color that can be quantified spectrophotometrically, typically by measuring the absorbance at 405 nm. The rate of color development is directly proportional to the enzymatic activity, allowing for real-time monitoring of the reaction.[1][2]

Mechanism of Action

The enzymatic hydrolysis of a p-nitroanilide substrate by a serine protease, a common class of enzymes studied with these substrates, follows a well-established mechanism. The process involves the binding of the substrate to the enzyme's active site, followed by a nucleophilic attack by the active site serine residue on the carbonyl carbon of the substrate. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the p-nitroaniline and forming an acyl-enzyme intermediate. The final step is the hydrolysis of this intermediate, which regenerates the free enzyme and releases the peptide portion of the substrate.[3][4]

Caption: Enzymatic cleavage of a p-nitroanilide substrate.

Applications in Research and Drug Development

The versatility of p-nitroanilide substrates has led to their widespread adoption in various scientific disciplines. A prominent application is in the study of the blood coagulation cascade, a complex series of proteolytic activations.[1] Specific substrates for key enzymes like Factor Xa and thrombin are crucial for diagnosing clotting disorders and for monitoring the efficacy of anticoagulant therapies.[1] Furthermore, these substrates are instrumental in high-throughput screening campaigns for the discovery of novel enzyme inhibitors.

The Blood Coagulation Cascade

The coagulation cascade is a prime example of a biological pathway that can be effectively studied using p-nitroanilide substrates. This pathway involves a series of serine proteases that activate each other in a sequential manner, culminating in the formation of a fibrin clot. By designing peptide sequences that are specifically recognized by different proteases in the cascade, researchers can selectively measure the activity of each enzyme.

Caption: Key proteases in the coagulation cascade monitored by pNA substrates.

Quantitative Data Summary

The following tables summarize key quantitative data for various enzymes and their corresponding p-nitroanilide substrates.

Table 1: Kinetic Parameters of Bovine Factor Xa with Various p-Nitroanilide Substrates [5]

| Substrate (P4-P3-P2-P1-pNA) | kcat/Km (M⁻¹s⁻¹) | Km (µM) |

| Ile-Glu-Gly-Arg-pNA | 2.0 x 10⁶ | >100 |

| Bz-Ile-Glu-Gly-Arg-pNA | 1.5 x 10⁶ | >100 |

| Ac-Ile-Glu-Gly-Arg-pNA | 1.2 x 10⁶ | >100 |

| H-D-Phe-Pip-Arg-pNA | 5.0 x 10⁵ | >100 |

| ... | ... | ... |

| Tos-Gly-Pro-Lys-pNA | 1.5 x 10¹ | >100 |

Note: Data represents a selection of substrates to illustrate the range of selectivity.

Table 2: Specific Activities of Dipeptidyl Peptidase IV [6]

| Enzyme Source | Substrate | pH | Specific Activity |

| Human Kidney | Gly-Pro-pNA | 7.6 | 49.2 |

| Pig Kidney | Gly-Pro-pNA | 7.6 | 45.8 |

Table 3: Michaelis Constants (Km) for Thiol Protease Hydrolysis of pGlu-Phe-Leu-pNA [7]

| Enzyme | Km (mM) |

| Papain | 0.34 |

| Ficin | 0.43 |

| Bromelain | 0.30 |

Experimental Protocols

A generalized protocol for a protease assay using a p-nitroanilide substrate is provided below. It is important to note that optimal conditions (e.g., buffer composition, pH, temperature, and substrate concentration) will vary depending on the specific enzyme and substrate being studied.

General Protease Assay Protocol

Materials:

-

Purified enzyme of interest

-

Chromogenic p-nitroanilide substrate

-

Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and ionic strength)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Prepare Reagents:

-

Dissolve the p-nitroanilide substrate in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare the assay buffer and bring it to the desired temperature.

-

Dilute the enzyme stock to the desired working concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the enzyme solution to the appropriate wells. Include wells with buffer only as a blank control.

-

Pre-incubate the plate at the desired temperature for a few minutes to ensure temperature equilibration.

-

-

Initiate the Reaction:

-

Add the p-nitroanilide substrate solution to each well to initiate the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period.

-

-

Data Analysis:

-

Subtract the absorbance readings of the blank wells from the sample wells.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot.

-

Convert the change in absorbance per unit time to the rate of product formation using the Beer-Lambert law and the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹ at 410 nm).[8]

-

Caption: A typical workflow for a protease assay using a pNA substrate.

Conclusion

p-Nitroanilide-based chromogenic substrates remain a cornerstone of modern enzymology. Their simplicity, coupled with the ability to provide robust quantitative data, ensures their continued relevance in basic research, clinical diagnostics, and the pharmaceutical industry. The principles and protocols outlined in this guide serve as a foundational resource for scientists and researchers leveraging the power of these elegant chemical tools to explore the intricate world of enzymes.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic investigation of the hydrolysis of aminoacyl p-nitroanilides by dipeptidyl peptidase IV from human and pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide--a chromogenic substrate for thiol proteinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

S-2266 Substrate: An In-depth Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate S-2266, detailing its mechanism of action, kinetic parameters, and applications in enzymatic assays. The information is intended for researchers, scientists, and professionals involved in drug development and biochemical research.

Core Mechanism of Action

S-2266, with the chemical structure H-D-Val-Leu-Arg-pNA, is a synthetic chromogenic substrate primarily designed for the determination of glandular kallikrein (GK) activity. The mechanism of action is based on the enzymatic cleavage of the peptide chain by a specific serine protease. This cleavage occurs at the carboxyl side of the arginine residue, releasing the yellow chromophore p-nitroaniline (pNA). The rate of pNA release, measured photometrically at 405 nm, is directly proportional to the activity of the enzyme in the sample.

Enzyme Specificity and Kinetic Parameters

While S-2266 is a preferred substrate for glandular kallikrein, it can also be cleaved by other serine proteases that recognize arginine at the P1 position, albeit with different efficiencies. The kinetic parameters Km (Michaelis constant) and kcat (catalytic rate constant) quantify the enzyme-substrate interaction and the catalytic turnover rate, respectively. The ratio kcat/Km represents the catalytic efficiency of the enzyme for the substrate.

Table 1: Kinetic Parameters of S-2266 with Various Serine Proteases

| Enzyme | Source | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |

| Glandular Kallikrein | Bovine | 0.050 | 8 | 160 |

| Plasma Kallikrein | Human | 0.50 | 85 | 170 |

| Plasmin | Human | 0.40 | 60 | 150 |

Note: Data sourced from a DiaPharma product information sheet. Conditions for these measurements were not specified.

At low substrate concentrations, the hydrolysis of S-2266 by human tissue kallikrein follows Michaelis-Menten kinetics. However, at higher concentrations, deviations from this model have been observed, suggesting substrate activation or inhibition phenomena that may need to be considered in experimental design.

The Urokinase-Plasminogen Activation Pathway

Urokinase (uPA) and plasmin are key enzymes in the fibrinolytic system. uPA is a serine protease that converts the zymogen plasminogen into the active enzyme plasmin, which then degrades fibrin clots. While S-2266 is not the optimal substrate for urokinase or plasmin, its cleavage by plasmin has been documented. Understanding this pathway is crucial when using S-2266 in complex biological samples where these enzymes may be present.

Experimental Protocols

The following are detailed methodologies for the enzymatic assay of glandular kallikrein, urokinase, and plasmin using chromogenic substrates. While S-2266 is optimal for glandular kallikrein, the protocols for urokinase and plasmin are adapted from methods using their preferred substrates (S-2444 and S-2251, respectively) and can be used to assess the activity of these enzymes on S-2266.

Glandular Kallikrein Activity Assay

This protocol is optimized for the determination of glandular kallikrein activity in purified preparations, urine, and saliva.

Materials:

-

S-2266 (H-D-Val-Leu-Arg-pNA)

-

Tris buffer (0.1 M, pH 8.2)

-

Glandular Kallikrein standard solution

-

Sample containing glandular kallikrein

-

Microplate reader or spectrophotometer with a 405 nm filter

-

96-well microplate or cuvettes

Procedure:

-

Substrate Preparation: Dissolve S-2266 in sterile water to a stock concentration of 1-2 mM.

-

Reaction Mixture: In each well of a microplate, add:

-

100 µL of Tris buffer

-

20 µL of sample or standard

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes to bring the reaction mixture to temperature.

-

Initiate Reaction: Add 20 µL of the S-2266 stock solution to each well.

-

Measurement: Immediately start monitoring the change in absorbance at 405 nm (ΔA405/min) at 37°C for 5-10 minutes.

-

Calculation: The enzymatic activity is calculated from the rate of pNA formation using the molar extinction coefficient of pNA (ε = 9,940 M⁻¹cm⁻¹ at 405 nm).

Urokinase Activity Assay (Adapted for S-2266)

This protocol is adapted from a standard urokinase assay using the substrate S-2444.

Materials:

-

S-2266

-

Tris buffer (0.05 M, pH 7.4, containing 0.15 M NaCl)

-

Urokinase standard solution

-

Sample containing urokinase

-

Microplate reader or spectrophotometer (405 nm)

-

96-well microplate or cuvettes

Procedure:

-

Substrate Preparation: Prepare a 1 mM stock solution of S-2266 in sterile water.

-

Reaction Setup: To each well, add:

-

150 µL of Tris buffer

-

25 µL of sample or standard

-

-

Pre-warming: Incubate the plate at 37°C for 5 minutes.

-

Start Reaction: Add 25 µL of the S-2266 stock solution to each well.

-

Kinetic Measurement: Measure the absorbance at 405 nm at regular intervals for 10-15 minutes at 37°C.

-

Data Analysis: Determine the rate of change in absorbance (ΔA405/min) and calculate the urokinase activity relative to the standard.

Plasmin Activity Assay (Adapted for S-2266)

This protocol is based on a standard plasmin assay using the substrate S-2251.

Materials:

-

S-2266

-

Tris buffer (0.05 M, pH 7.4, containing 0.1 M NaCl)

-

Plasmin standard solution

-

Sample containing plasmin

-

Microplate reader or spectrophotometer (405 nm)

-

96-well microplate or cuvettes

Procedure:

-

Substrate Solution: Prepare a 1 mM solution of S-2266 in sterile water.

-

Assay Mixture: In each well, combine:

-

160 µL of Tris buffer

-

20 µL of sample or standard

-

-

Temperature Equilibration: Incubate the microplate at 37°C for 5 minutes.

-

Initiation: Add 20 µL of the S-2266 solution to start the reaction.

-

Absorbance Reading: Monitor the increase in absorbance at 405 nm over time at 37°C.

-

Activity Calculation: Calculate the plasmin activity based on the rate of pNA formation.

Experimental Workflow Visualization

The general workflow for a chromogenic substrate-based enzyme assay is illustrated below.

Conclusion

S-2266 is a valuable tool for the specific and sensitive determination of glandular kallikrein activity. Its mechanism of action, based on the release of a chromophore upon enzymatic cleavage, allows for straightforward and quantitative measurements. While it exhibits some cross-reactivity with other serine proteases like plasmin, its primary application remains in the study of kallikreins. The provided protocols and kinetic data serve as a foundation for the effective use of S-2266 in various research and development settings. Careful consideration of potential cross-reactivities and adherence to optimized assay conditions are essential for obtaining accurate and reproducible results.

Detecting Glandular Kallikrein Activity: An In-depth Technical Guide Using D-Val-Leu-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the chromogenic substrate D-Val-Leu-Arg-pNA (S-2266) for the sensitive and specific detection of glandular kallikrein activity. This document outlines the underlying biochemical principles, detailed experimental protocols, and relevant signaling pathways, offering a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction to Glandular Kallikrein and this compound

Glandular kallikrein (EC 3.4.21.35) is a serine protease that plays a crucial role in various physiological processes, most notably through the kallikrein-kinin system.[1] It cleaves low-molecular-weight kininogen (LMWK) to release kallidin (Lys-bradykinin), a potent vasodilator that influences blood pressure, inflammation, and pain.[2]

The synthetic tripeptide D-Val-Leu-Arg-p-nitroanilide (this compound) serves as a specific chromogenic substrate for glandular kallikrein. The enzyme cleaves the bond between arginine and p-nitroaniline (pNA), releasing the yellow-colored pNA molecule. The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the glandular kallikrein activity in the sample.

Quantitative Data: Kinetic Parameters and Assay Conditions

The efficiency of this compound as a substrate for glandular kallikrein is characterized by its kinetic constants. The following tables summarize the key quantitative data for the enzymatic reaction and the optimized conditions for the assay.

| Kinetic Parameter | Value | Source |

| Michaelis-Menten Constant (Km) | 2 x 10-5 mol/L | [3] |

| Maximum Velocity (Vmax) | 8 nmol/min x KE | [3] |

Table 1: Kinetic Constants for Glandular Kallikrein with this compound. KE refers to Kallikrein Units.

| Parameter | Optimal Value | Source |

| pH | 9.2 (broad optimum) | [3] |

| Ionic Strength | 0.05 | [3] |

| Wavelength for Detection | 405 nm |

Table 2: Optimized Assay Conditions for Glandular Kallikrein Detection.

Experimental Protocols

This section provides a detailed methodology for measuring glandular kallikrein activity using this compound.

Reagent Preparation

-

Tris Buffer (0.05 M, pH 9.2, I=0.05):

-

Dissolve 6.057 g of Tris base in approximately 800 mL of deionized water.

-

Adjust the pH to 9.2 at 25°C with 1 M HCl.

-

Add NaCl to achieve a final ionic strength of 0.05.

-

Bring the final volume to 1 L with deionized water.

-

-

This compound (S-2266) Stock Solution (2 mmol/L):

-

Dissolve the contents of a vial of this compound (e.g., 25 mg, MW: 579.6 g/mol ) in the appropriate volume of deionized water to achieve a 2 mmol/L concentration.

-

-

Glandular Kallikrein Standard Solutions:

-

Prepare a series of dilutions of a glandular kallikrein standard of known activity in the Tris buffer.

-

-

Sample Preparation:

-

Samples (e.g., from pancreas, urine, saliva) should be appropriately diluted in the Tris buffer to ensure the measured activity falls within the linear range of the assay.[4]

-

For samples like saliva that may contain other tryptic-like proteases, the addition of soybean trypsin inhibitor (SBTI) is recommended to specifically inhibit these interfering enzymes without affecting glandular kallikrein activity.[5]

-

Assay Procedure

-

Pre-warm the Tris buffer and the this compound solution to 37°C.

-

In a microplate well or a cuvette, add the following in order:

-

2.25 mL of Tris buffer.

-

50 µL of the diluted sample or glandular kallikrein standard.

-

-

Pre-incubate the mixture at 37°C for 3-5 minutes.

-

Initiate the reaction by adding 200 µL of the pre-warmed this compound stock solution.

-

Immediately start monitoring the change in absorbance at 405 nm over time using a spectrophotometer or microplate reader.

-

Record the rate of change in absorbance per minute (ΔA/min).

Data Analysis

The glandular kallikrein activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 10,600 M-1cm-1 at 405 nm). The activity in the sample is determined by comparing its rate of pNA formation to that of the standard curve generated from the glandular kallikrein standards.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving glandular kallikrein and the experimental workflow for its detection.

Caption: Glandular Kallikrein-Kinin System Signaling Pathway.

Caption: Experimental Workflow for Glandular Kallikrein Assay.

References

- 1. CHROMOGENIC SUBSTRATE GK - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Methods for the determination of glandular kallikrein by means of a chromogenic tripeptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The assay of glandular kallikrein and prekallikrein in human mixed saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tissue-Type Plasminogen Activator Substrate: D-Val-Leu-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chromogenic substrate D-Val-Leu-Arg-pNA, specifically tailored for the accurate quantification of tissue-type plasminogen activator (tPA) activity. This document delves into the substrate's mechanism of action, provides detailed experimental protocols for its use, and summarizes its kinetic parameters and specificity. Furthermore, it contextualizes the importance of measuring tPA activity by exploring the critical signaling pathways in which tPA is involved, thereby offering a valuable resource for researchers in fibrinolysis, thrombolysis, and related drug development fields.

Introduction to this compound

This compound is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) chromophore. It serves as a specific substrate for tissue-type plasminogen activator, a key serine protease in the fibrinolytic system. The enzymatic cleavage of the peptide bond between arginine and p-nitroaniline by tPA releases the yellow-colored pNA molecule. The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the tPA activity in the sample. This chromogenic substrate is a valuable tool for in vitro studies of tPA function and for the screening of tPA inhibitors or activators. While this compound is recognized as a substrate for tPA, it is also known to be cleaved by other proteases such as kallikrein.[1][2][3][4]

Mechanism of Action

The fundamental principle behind the use of this compound lies in a colorimetric enzymatic assay. Tissue-type plasminogen activator recognizes and binds to the specific amino acid sequence D-Valine-Leucine-Arginine. Upon binding, the serine protease activity of tPA catalyzes the hydrolysis of the amide bond between the C-terminal arginine residue and the p-nitroaniline molecule. This cleavage event liberates the pNA chromophore, which exhibits a distinct yellow color in solution and has a maximum absorbance at 405 nm. The intensity of the color, and therefore the absorbance, is directly proportional to the amount of pNA released, which in turn correlates with the enzymatic activity of tPA.

Caption: Enzymatic cleavage of this compound by tPA.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C23H38N8O5 |

| Molecular Weight | 522.6 g/mol |

| Appearance | Lyophilized powder |

| Solubility | Soluble in water |

Table 2: Substrate Specificity

| Enzyme | Activity on this compound |

| Tissue-type Plasminogen Activator (tPA) | Substrate |

| Kallikrein | Substrate[1][2][3][4] |

| Plasmin | May show some activity |

| Thrombin | Minimal to no activity |

| Trypsin | May show some activity |

Experimental Protocols

The following is a generalized protocol for the determination of tPA activity using this compound. It is crucial to optimize the conditions for your specific experimental setup.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

-

This compound Stock Solution: Dissolve this compound in sterile, nuclease-free water to a final concentration of 10 mM. Store in aliquots at -20°C.

-

tPA Standard: Reconstitute purified tPA in assay buffer to a known concentration. Prepare a series of dilutions for generating a standard curve.

-

Test Samples: Prepare samples containing unknown tPA concentrations in assay buffer.

Assay Procedure (96-well plate format)

-

Prepare the reaction mixture: In each well of a clear, flat-bottom 96-well plate, add the following in order:

-

X µL of Assay Buffer

-

Y µL of tPA standard or test sample

-

Make up the volume to 180 µL with Assay Buffer.

-

-

Pre-incubate: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction: Add 20 µL of the this compound working solution (diluted from the stock solution in assay buffer to the desired final concentration, typically 0.2-1.0 mM) to each well.

-

Measure absorbance: Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Subtract the rate of the blank (no enzyme) from all other readings.

-

Generate a standard curve by plotting the rate of reaction for the tPA standards against their known concentrations.

-

Determine the tPA activity in the test samples by interpolating their reaction rates from the standard curve.

-

Caption: Workflow for a tPA chromogenic assay.

Signaling Pathways Involving tPA

Measuring tPA activity is critical for understanding its role in various physiological and pathological processes. tPA is not only a key enzyme in fibrinolysis but also a signaling molecule that can influence cellular behavior.

Fibrinolysis

The primary and most well-understood role of tPA is in the dissolution of blood clots. In the presence of fibrin, tPA's catalytic efficiency for converting plasminogen to plasmin is significantly enhanced. Plasmin, a broad-spectrum serine protease, then degrades the fibrin mesh of the clot.

tPA-Induced NF-κB Activation

Recent studies have shown that tPA can induce the activation of the transcription factor NF-κB.[5] This signaling cascade is initiated by the binding of tPA to its receptor, annexin A2, on the cell surface.[5] This interaction leads to the aggregation of annexin A2 and the integrin CD11b, triggering an "outside-in" signaling pathway.[5] This cascade involves the activation of integrin-linked kinase (ILK), which then phosphorylates IκB, an inhibitor of NF-κB.[5] The phosphorylation and subsequent degradation of IκB release NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, many of which are involved in inflammation.[5]

Caption: tPA signaling pathway leading to NF-κB activation.

Conclusion

This compound is a valuable and widely used tool for the quantification of tPA activity. Its specificity, coupled with the simplicity and sensitivity of the chromogenic assay, makes it suitable for a variety of research and drug development applications. Understanding the kinetic parameters and potential cross-reactivity of this substrate is crucial for obtaining accurate and reproducible results. Furthermore, the ability to measure tPA activity provides insights into its multifaceted roles in both fibrinolysis and cellular signaling, opening avenues for therapeutic interventions in a range of diseases.

References

The Researcher's Guide to D-Val-Leu-Arg-pNA: Comprehensive Storage and Handling Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling procedures for the chromogenic substrate D-Val-Leu-Arg-pNA (H-D-valyl-L-leucyl-L-arginine-p-nitroanilide). Adherence to these protocols is critical for maintaining the integrity, stability, and performance of this peptide in sensitive enzymatic assays.

Product Overview

This compound is a chromogenic substrate primarily used for the determination of glandular kallikrein activity in various biological samples, including purified preparations, urine, and saliva. It is also utilized as a substrate for tissue-type plasminogen activator (t-PA). The enzymatic cleavage of the peptide at the arginine residue releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.

Storage of Lyophilized Powder

Proper storage of the lyophilized this compound is paramount to ensure its long-term stability. The powder is hygroscopic and should be protected from moisture.

| Parameter | Recommended Condition |

| Storage Temperature | -20°C is the most commonly recommended storage temperature for the lyophilized powder.[1][2][3] Some suppliers suggest storage at or below -15°C. |

| Shipping Condition | Typically shipped at room temperature for continental US, but may vary for other locations.[2] Blue ice may be used upon request.[1] |

| Long-term Stability | When stored correctly at -20°C, the lyophilized powder is stable for at least 4 years. |

| Container | Keep in a tightly sealed container to prevent moisture absorption. |

Reconstitution and Handling of Stock Solutions

Careful reconstitution and subsequent handling of this compound solutions are crucial for obtaining accurate and reproducible experimental results.

Recommended Solvents and Solubility

The solubility of this compound can vary depending on the solvent and the presence of counterions like trifluoroacetic acid (TFA), which generally enhances solubility in aqueous solutions.

| Solvent | Concentration |

| Water | Soluble. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL.[1] |

| Dimethylformamide (DMF) | 10 mg/mL.[1] |

For enhanced solubility, it is recommended to warm the tube at 37°C and sonicate in an ultrasonic bath for a short period.[1]

Stock Solution Storage and Stability

Once reconstituted, the stability of the this compound stock solution is dependent on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

| Storage Temperature | Storage Period |

| -80°C | Up to 6 months.[2] |

| -20°C | Up to 1 month, and for several months according to another source.[1][2] |

Solutions should be stored in sealed containers, protected from light.

Experimental Protocols: Glandular Kallikrein Activity Assay

This section provides a detailed methodology for a typical glandular kallikrein activity assay using this compound. This protocol is a general guideline and may require optimization based on the specific experimental conditions and the nature of the sample.

Reagents and Materials

-

This compound

-

Tris Buffer (e.g., 0.05 M, pH 8.2)

-

Purified glandular kallikrein or biological sample (e.g., urine, saliva)

-

Microplate reader capable of measuring absorbance at 405 nm

-

37°C incubator

Assay Procedure

-

Prepare this compound Solution: Reconstitute the lyophilized powder in sterile, nuclease-free water to a stock concentration of 1-3 mM. Further dilute with the assay buffer to the desired working concentration (typically 0.2-0.6 mM).

-

Sample Preparation: Prepare serial dilutions of the glandular kallikrein standard or the biological sample using the assay buffer.

-

Assay Reaction:

-

Pipette 50 µL of the assay buffer into the wells of a 96-well microplate.

-

Add 25 µL of the kallikrein standard or sample to the respective wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 25 µL of the this compound working solution to each well.

-

-

Measurement: Immediately measure the absorbance at 405 nm in a microplate reader at 37°C. Record the absorbance every minute for 10-30 minutes (kinetic measurement).

-

Data Analysis: The rate of pNA release is proportional to the kallikrein activity. Calculate the change in absorbance per minute (ΔA/min). Plot a standard curve of ΔA/min versus the concentration of the kallikrein standard. Determine the kallikrein activity in the samples from the standard curve.

Visualized Workflows and Decision-Making

General Handling and Experimental Workflow

The following diagram illustrates the standard workflow from receiving the lyophilized peptide to performing an enzymatic assay.

References

Methodological & Application

Application Notes and Protocols for Kallikrein Activity Assessment using D-Val-Leu-Arg-pNA Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kallikreins are a subgroup of serine proteases that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and coagulation. The enzymatic activity of kallikrein is a key parameter in studying its function and in the screening of potential therapeutic inhibitors. A widely used method for determining kallikrein activity is a chromogenic assay utilizing the synthetic peptide substrate D-Val-Leu-Arg-p-nitroanilide (D-Val-Leu-Arg-pNA), also known as S-2266. This substrate is specifically cleaved by kallikrein at the carboxyl side of the arginine residue, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be quantified by measuring the absorbance at 405 nm, is directly proportional to the kallikrein activity in the sample.[1] This document provides detailed protocols for the this compound assay, including reagent preparation, step-by-step procedures for both kinetic and endpoint analysis, and data interpretation.

Principle of the Assay

The this compound assay is based on the enzymatic hydrolysis of the colorless substrate by kallikrein. The reaction releases p-nitroaniline (pNA), a yellow-colored product. The amount of pNA produced is quantified by measuring its absorbance at 405 nm.

Reaction: this compound + Kallikrein → D-Val-Leu-Arg-OH + pNA (yellow)

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound assay for kallikrein activity.

| Parameter | Value | Notes |

| Substrate | This compound (S-2266) | Chromogenic substrate for glandular and plasma kallikrein. |

| Wavelength for Detection | 405 nm | Corresponds to the maximum absorbance of p-nitroaniline (pNA). |

| Assay Buffer | 0.05 M Tris-HCl, pH 7.8 | A common buffer system for this assay. |

| Reaction Temperature | 37°C | Optimal temperature for kallikrein activity. |

| pNA Standard Concentration Range | 0 - 20 nmol/well | For creating a standard curve in endpoint assays. |

| Positive Control | Purified Kallikrein | To ensure assay performance. |

| Inhibitor Control | Aprotinin or a specific kallikrein inhibitor | To confirm the specificity of the enzymatic activity. |

Experimental Protocols

Reagent Preparation

-

Assay Buffer (0.05 M Tris-HCl, pH 7.8):

-

Dissolve 6.05 g of Tris base in 800 mL of deionized water.

-

Adjust the pH to 7.8 at 25°C with 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

This compound Substrate Stock Solution (e.g., 2 mM):

-

The molecular weight of this compound dihydrochloride is approximately 551.5 g/mol .

-

To prepare a 2 mM stock solution, dissolve 1.1 mg of this compound in 1 mL of deionized water or DMSO.

-

Vortex to ensure complete dissolution.

-

Store in aliquots at -20°C and protect from light.

-

-

Kallikrein Enzyme Solution:

-

Reconstitute purified kallikrein in the assay buffer to a desired stock concentration.

-

The final concentration in the assay will depend on the specific activity of the enzyme preparation and the desired signal window. A starting point could be a final concentration in the range of 1-10 nM.

-

Prepare fresh dilutions for each experiment.

-

-

p-Nitroaniline (pNA) Standard Stock Solution (e.g., 2 mM):

-

The molecular weight of p-nitroaniline is 138.14 g/mol .

-

To prepare a 2 mM stock solution, dissolve 0.276 mg of pNA in 1 mL of DMSO.

-

Store in aliquots at -20°C and protect from light.

-

-

Stop Solution (e.g., 20% Acetic Acid):

-

Carefully add 20 mL of glacial acetic acid to 80 mL of deionized water.

-

Store at room temperature.

-

Protocol 1: Kinetic Assay for Kallikrein Activity

This method continuously measures the absorbance change over time and is suitable for determining the initial reaction velocity.

-

Assay Setup:

-

Prepare samples, positive controls, and negative controls (buffer only) in a 96-well microplate.

-

Add the appropriate volume of assay buffer to each well.

-

Add the kallikrein-containing sample or purified enzyme to the respective wells.

-

The final volume in each well before adding the substrate should be uniform (e.g., 180 µL).

-

-

Reaction Initiation:

-

Pre-incubate the microplate at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound substrate solution to each well to achieve the desired final concentration (e.g., 20 µL of a 2 mM stock for a final concentration of 0.2 mM in a 200 µL reaction volume).

-

Mix the contents of the wells thoroughly, avoiding bubbles.

-

-

Data Acquisition:

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 405 nm versus time for each sample.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/Δt).

-

The kallikrein activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 9,620 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

-

Protocol 2: Endpoint Assay for Kallikrein Activity

This method measures the total amount of pNA produced after a fixed incubation time and is useful for high-throughput screening.

-

pNA Standard Curve Preparation:

-

Prepare a series of dilutions of the pNA stock solution in the assay buffer to create standards ranging from 0 to 20 nmol/well (e.g., 0, 2, 4, 8, 12, 16, 20 nmol/well).

-

Add the corresponding volume of assay buffer to bring the final volume of each standard to that of the reaction wells (e.g., 200 µL).

-

-

Assay Setup:

-

Prepare samples, positive controls, and negative controls in a 96-well microplate as described for the kinetic assay.

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the microplate at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound substrate solution to each well.

-

Incubate the plate at 37°C for a fixed period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution (e.g., 50 µL of 20% acetic acid) to each well.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (negative control) from the absorbance of all samples and standards.

-

Plot the absorbance of the pNA standards versus their corresponding concentrations (nmol/well) to generate a standard curve.

-

Determine the amount of pNA produced in each sample by interpolating their absorbance values on the standard curve.

-

Calculate the kallikrein activity as nmol of pNA produced per unit of time per unit of enzyme.

-

Visualizations

Caption: Experimental workflow for the this compound assay.

Caption: Simplified Kallikrein-Kinin signaling pathway.

References

Measuring Tissue Plasminogen Activator (t-PA) Activity: An Application Note and Protocol Using a Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue Plasminogen Activator (t-PA) is a crucial serine protease involved in the fibrinolytic system, responsible for dissolving blood clots. Its primary function is to convert the zymogen plasminogen into the active enzyme plasmin, which then degrades the fibrin matrix of a clot.[1][2] The measurement of t-PA activity is vital in various research and clinical contexts, including the development of thrombolytic drugs, the study of cardiovascular diseases, and the assessment of fibrinolytic function.[1] This document provides a detailed protocol for determining t-PA activity using an indirect chromogenic assay, which is a common and reliable method.

The principle of this assay is based on a two-step enzymatic reaction. In the first step, t-PA in the sample activates a surplus of plasminogen to form plasmin. In the second step, the newly formed plasmin hydrolyzes a specific chromogenic substrate, D-Val-Leu-Arg-pNA, releasing a yellow-colored compound, p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to the t-PA activity in the sample.[3][4] To mimic physiological conditions and enhance t-PA's catalytic efficiency, a fibrin-like stimulator is often included in the reaction, as t-PA activity is significantly potentiated in the presence of fibrin.[1]

Signaling Pathway and Experimental Workflow

The enzymatic cascade and the overall experimental process are outlined below.

Caption: Enzymatic cascade for the indirect chromogenic t-PA activity assay.

Caption: General experimental workflow for the t-PA chromogenic activity assay.

Data Presentation

Quantitative data for this assay are summarized in the tables below. These include recommended reagent concentrations, optimal reaction conditions, and a sample standard curve.